molecular formula C17H14O4S B5811585 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B5811585
M. Wt: 314.4 g/mol
InChI Key: DETXZHMTQMTOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound combines the structural features of coumarin and thiophene, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves the reaction of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its coumarin and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of both coumarin and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its unique structure also allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potentially enhanced biological activities .

Properties

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-3-11-9-15(18)21-16-10(2)13(7-6-12(11)16)20-17(19)14-5-4-8-22-14/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETXZHMTQMTOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.